2-(4-Fluorophenyl)succinic acid
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Overview
Description
2-(4-Fluorophenyl)succinic acid is an organic compound with the molecular formula C10H9FO4 It is a derivative of succinic acid, where one of the hydrogen atoms on the succinic acid backbone is replaced by a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)succinic acid typically involves the reaction of 4-fluorobenzaldehyde with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoylformic acid or 4-fluorobenzoic acid.
Reduction: Formation of 2-(4-fluorophenyl)butan-1-ol or 2-(4-fluorophenyl)butane.
Substitution: Formation of 2-(4-methoxyphenyl)succinic acid or 2-(4-ethoxyphenyl)succinic acid.
Scientific Research Applications
2-(4-Fluorophenyl)succinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to its target, leading to increased potency. The compound may also modulate specific biochemical pathways, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluorophenyl)succinic acid
- 2-(4-Fluorophenyl)butanedioic acid
- 2-(4-Fluorophenyl)glutaric acid
Uniqueness
2-(4-Fluorophenyl)succinic acid is unique due to the presence of the fluorine atom on the para position of the phenyl ring. This structural feature can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds. The fluorine atom can also enhance the compound’s stability and resistance to metabolic degradation.
Properties
IUPAC Name |
2-(4-fluorophenyl)butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRHEYDUHJREKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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